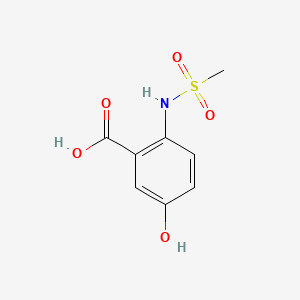

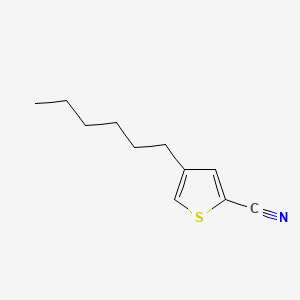

![molecular formula C15H25NO4 B572988 Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate CAS No. 1272412-66-4](/img/structure/B572988.png)

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C15H25NO4 . It has an average mass of 283.363 Da and a monoisotopic mass of 283.178345 Da .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a solution of crude tert-butyl 6-hydroxy-2-azaspiroheptane-2-carboxylate in dichloromethane was treated with Dess-Martin periodinane .Molecular Structure Analysis

The molecular structure of this compound includes a spiro[3.3]heptane core with an ethyl ester, a tert-butoxycarbonyl group, and an amino group .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 384.4±41.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.3±3.0 kJ/mol and a flash point of 186.3±27.6 °C . The compound has a molar refractivity of 74.8±0.4 cm3, and its polar surface area is 65 Å2 .Aplicaciones Científicas De Investigación

Novel Bornane Synthesis

A study aimed at synthesizing spiro[2.4]hepta-4,6-dienes explored the reactions of thiatricycle derivatives from spiro[2.4]hepta-4,6-diene and thiophosgene by [4 + 2] cycloaddition, leading to methyl and ethyl spiro[2.4]hepta-4,6-diene-4-carboxylate. This method opens opportunities for variations in bornane derivatives synthesis, which could find further applications in organic synthesis and possibly drug discovery (Föhlisch, Bakr, & Fischer, 2002).

Fluorinated Building Blocks

Research into the synthesis of new non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif has been conducted. These compounds, synthesized through challenging deoxofluorination of sterically hindered carbonyl groups, could be valuable in medicinal chemistry due to their three-dimensional shape and varied fluorine substitution patterns (Chernykh et al., 2016).

Spirocyclic Oxindole Analogue Synthesis

An efficient approach towards the synthesis of a spirocyclic oxindole analogue, specifically 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been described. This method emphasizes dianion alkylation and cyclization as key steps, suggesting applications in the development of novel pharmaceuticals (Teng, Zhang, & Mendonça, 2006).

Cascade Polymers Synthesis

The synthesis of branched monomers with three-fold symmetry, including di-tert-butyl 4-amino-4-[2(tert-butoxycarbonyl)ethyl]heptanedioate, was explored for the creation of cascade polymers. These monomers, reacted with an adamantane core, highlight the potential for developing novel polymeric materials with specific structural features (Newkome, Behera, Moorefield, & Baker, 1991).

Conformationally Rigid Spiro-Linked Amino Acids

A novel synthetic approach produced conformationally rigid analogues of glutamic acid and lysine based on the spiro[2.3]hexane motif. This work contributes to the field of biochemistry and drug design by providing new sterically constrained amino acids for research and development (Yashin et al., 2019).

Propiedades

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-19-12(17)10-6-15(7-10)8-11(9-15)16-13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMGAEMXOSKKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(C1)CC(C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718466 |

Source

|

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272412-66-4 |

Source

|

| Record name | Spiro[3.3]heptane-2-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

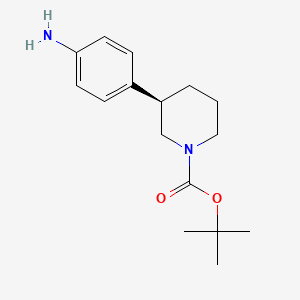

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)

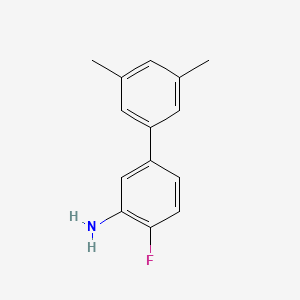

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

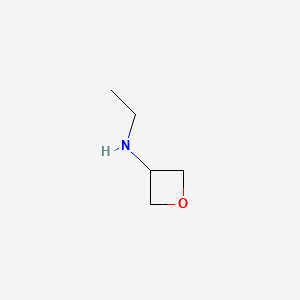

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)